N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
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Overview
Description
N-(2-(6-(Methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a sophisticated compound with a structure that merges functionalities from various chemical families
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(Methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide typically involves multi-step organic reactions. These steps include the formation of the pyrazolo[3,4-d]pyrimidine core, which is then functionalized to introduce the methylthio and pyrrolidinyl groups. The acetamide moiety is generally introduced in the final stages through acylation reactions, often using acetic anhydride or acetyl chloride under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely employ batch or continuous synthesis methods, optimizing for yield, purity, and cost-effectiveness. Key considerations include the scalability of reaction steps, availability and cost of raw materials, and waste management.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-(Methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: : The methylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reductive conditions could potentially reduce the pyrazolo[3,4-d]pyrimidine ring or other functional groups depending on the conditions used.
Substitution: : The nitrogen atoms within the structure can participate in nucleophilic substitutions, reacting with electrophiles such as alkyl halides.
Common Reagents and Conditions
Reagents like lithium aluminium hydride (LiAlH4) for reduction, and oxidizing agents like potassium permanganate (KMnO4) or mCPBA for oxidation, are commonly used. Solvents such as dichloromethane (DCM) or dimethyl sulfoxide (DMSO) facilitate these reactions under controlled temperature and pH conditions.
Major Products Formed
Major products depend on the reactions undertaken. For example, oxidation of the methylthio group yields the corresponding sulfoxide or sulfone, while nucleophilic substitution can lead to various N-alkylated derivatives.
Scientific Research Applications
This compound finds applications across various fields due to its unique structure:
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: : Potential utility in bioconjugation processes due to its multiple reactive sites.
Medicine: : Investigated for its biological activity, which could include enzyme inhibition or receptor modulation.
Industry: : Could be used in the development of novel materials or as a catalyst in specific chemical transformations.
Mechanism of Action
The mechanism by which N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide exerts its effects depends on the context of its application:
Molecular Targets: : It may target specific enzymes or receptors in biological systems, acting as an inhibitor or modulator.
Pathways Involved: : Its effects could involve pathways related to signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
N-(2-(6-(methoxy)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide: : Similar but with a methoxy group instead of a methylthio group.
N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide: : Similar, but with a piperidinyl group replacing the pyrrolidinyl group.
N-(2-(6-(ethylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide: : With an ethylthio instead of a methylthio group.
Uniqueness
N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide stands out due to its specific combination of functional groups, which grants it unique reactivity and a potentially broader spectrum of applications.
Biological Activity
N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
- A methylthio group that may enhance lipophilicity and biological activity.
- A pyrrolidine moiety contributing to its pharmacological profile.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Inhibition of Kinases : Compounds in the pyrazolo[3,4-d]pyrimidine class have shown efficacy as kinase inhibitors, particularly against targets implicated in cancer progression. For instance, UNC1062, a related pyrazolo[3,4-d]pyrimidine, demonstrated potent inhibition of Mer kinase with an IC50 value of 1.1 nM .
- Androgen Receptor Modulation : Some derivatives have been identified as selective androgen receptor modulators (SARMs), exhibiting high affinity and antagonistic activity in prostate cancer cell lines .
Biological Activity Data
The following table summarizes the biological activities and relevant findings associated with this compound and related compounds:
Case Studies
Several studies have explored the potential therapeutic applications of compounds similar to this compound:
- Prostate Cancer Treatment : Research has demonstrated that pyrazolo[3,4-d]pyrimidines can effectively inhibit the proliferation of prostate cancer cell lines by modulating androgen receptor activity. This mechanism is crucial for developing targeted therapies for hormone-dependent cancers .
- Anticancer Efficacy in Various Cancers : A study highlighted the anticancer properties of pyrido[2,3-d]pyrimidines against multiple cancer types, including lung and breast cancers. The compounds showed significant cytotoxicity at low concentrations .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the core structure can enhance potency and selectivity against specific kinases, providing insights for drug design .
Properties
IUPAC Name |
N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6OS/c1-10(21)15-5-8-20-13-11(9-16-20)12(17-14(18-13)22-2)19-6-3-4-7-19/h9H,3-8H2,1-2H3,(H,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWPPLAOCOXBDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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